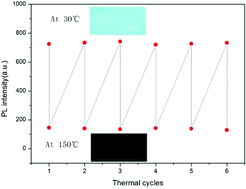A novel stimuli-responsive fluorescent elastomer based on an AIE mechanism†
Polymer Chemistry Pub Date: 2015-09-24 DOI: 10.1039/C5PY01273B
Abstract
In this paper, a facile approach for the synthesis of stimuli-responsive fluorescent elastomer was developed. Tetraphenylethylene (TPE) derivant was linked to flexible polydimethylsiloxane (PDMS) polymer chains by covalent bonding with a silane coupling agent, followed by condensation reaction with tetraethylorthosilicate (TEOS) as the curing agent via sol–gel reaction to obtain the fluorescent elastomer. 1HNMR and FTIR spectroscopy studies showed the degree of the reaction, and the homogeneous distribution of the TPE derivant in the elastomer was confirmed by SEM, XRD and PL spectra. Due to the hampered intramolecular rotation of the aryl rotors of the dye molecules with the intertwined polymer chains, the cured elastomers showed intense fluorescence emission. In addition, the elastomers exhibited stimuli-sensitive fluorescence against temperature, and their responsiveness was found to be reversible.


Recommended Literature
- [1] Photoelectron imaging of negative ions: atomic anions to molecular clusters
- [2] Recent advances in transition-metal-catalysed asymmetric coupling reactions with light intervention
- [3] Novel single excitation dual-emission carbon dots for colorimetric and ratiometric fluorescent dual mode detection of Cu2+ and Al3+ ions†
- [4] Pyrrolocytosine–pyrene conjugates as fluorescent and CD probes for the fine sensing of ds-polynucleotide secondary structure and specific recognition of poly G†
- [5] Synthesis, structure and oxidation of new ytterbium(ii) bis(phenolate) compounds and their catalytic activity towards ε-caprolactone†
- [6] A two-dimensional molecularly imprinted photonic crystal sensor for highly efficient tetracycline detection
- [7] Leakage current characteristics in MOCVD grown InAs quantum dot embedded GaAs metal-oxide-semiconductor capacitor
- [8] Selective dimerisation of 1-hexene mediated by aluminium alkyl chloride-activated tungsten imido complexes†
- [9] Poly-γ-glutamic acid derived nanopolyplexes for up-regulation of gamma-glutamyl transpeptidase to augment tumor active targeting and enhance synergistic antitumor therapy by regulating intracellular redox homeostasis†
- [10] Inside front cover

Journal Name:Polymer Chemistry
Research Products
-
CAS no.: 102185-16-0
-
CAS no.: 143317-90-2









